REACTION_CXSMILES
|
Br[CH2:2][C:3]1[CH:8]=[CH:7][C:6]([C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][C:10]=2[C:15]#[N:16])=[CH:5][CH:4]=1.C([O-])(=[O:19])C.[Na+]>C(O)(=O)C>[OH:19][CH2:2][C:3]1[CH:8]=[CH:7][C:6]([C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][C:10]=2[C:15]#[N:16])=[CH:5][CH:4]=1 |f:1.2|
|
Name
|
|
Quantity
|
250 g
|
Type
|
reactant
|
Smiles
|
BrCC1=CC=C(C=C1)C1=C(C=CC=C1)C#N
|
Name
|
|
Quantity
|
150 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
2.5 L
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred overnight at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to reflux overnight
|
Duration
|
8 (± 8) h
|
Type
|
CONCENTRATION
|
Details
|
the mixture is then concentrated in a high vacuum
|
Type
|
EXTRACTION
|
Details
|
extracted with water, sodium bicarbonate and brine
|
Type
|
CUSTOM
|
Details
|
the solvent is evaporated on a rotary evaporator
|
Type
|
DISSOLUTION
|
Details
|
The crude product is dissolved in 3.1 litres of ethanol
|
Type
|
ADDITION
|
Details
|
treated with 430 ml of 2N NaOH
|
Type
|
CONCENTRATION
|
Details
|
The reaction mixture is concentrated
|
Type
|
WASH
|
Details
|
washed with water and sodium carbonate
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
FILTRATION
|
Details
|
filtered off with suction
|
Type
|
WASH
|
Details
|
washed
|
Type
|
CUSTOM
|
Details
|
dried at 60° in a high vacuum for 20 hours
|
Duration
|
20 h
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
OCC1=CC=C(C=C1)C1=C(C=CC=C1)C#N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |